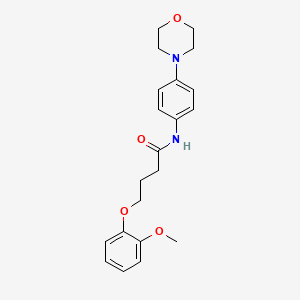
4-(2-methoxyphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxyphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide, commonly known as Moroxydine, is a synthetic antiviral drug that is used to treat respiratory viral infections. It was first synthesized in 1964 by researchers at the Institute of Organic Chemistry in Moscow, Russia. Since then, it has been extensively studied for its antiviral properties and its potential use in the treatment of viral infections.
Mecanismo De Acción
The exact mechanism of action of Moroxydine is not fully understood. However, it is believed to inhibit viral replication by interfering with the viral envelope fusion process, which is essential for viral entry into host cells. Moroxydine has also been shown to enhance the immune response to viral infections, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
Moroxydine has been found to have a low toxicity profile and is generally well-tolerated. It is rapidly absorbed after oral administration and is excreted primarily in the urine. It has been shown to have a half-life of approximately 4 hours in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Moroxydine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. It also has a low toxicity profile, which makes it suitable for use in animal studies. However, it has some limitations, such as its specificity for certain viral strains and its potential for developing resistance.
Direcciones Futuras
There are several potential future directions for research on Moroxydine. One area of interest is the development of new formulations of the drug, such as inhalable or injectable forms, which may improve its efficacy in treating respiratory viral infections. Another area of research is the investigation of Moroxydine's potential as a prophylactic agent against viral infections, particularly in high-risk populations such as healthcare workers. Finally, there is a need for further studies to elucidate the exact mechanism of action of Moroxydine and to identify potential targets for future drug development.
Métodos De Síntesis
The synthesis of Moroxydine involves the reaction of 4-morpholin-4-ylphenol with 2-methoxyphenol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with butanoyl chloride to form the final compound, Moroxydine. The synthesis of Moroxydine is a relatively simple process and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
Moroxydine has been extensively studied for its antiviral properties, particularly in the treatment of respiratory viral infections such as influenza. It has been shown to inhibit the replication of influenza viruses in vitro and in vivo. In addition, it has been found to be effective against other respiratory viruses such as adenoviruses and parainfluenza viruses.
Propiedades
IUPAC Name |
4-(2-methoxyphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-19-5-2-3-6-20(19)27-14-4-7-21(24)22-17-8-10-18(11-9-17)23-12-15-26-16-13-23/h2-3,5-6,8-11H,4,7,12-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLSGTCFZFACRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

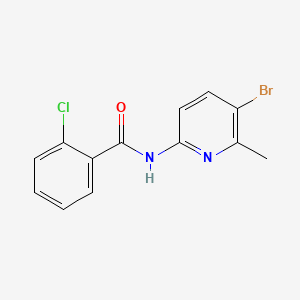
![1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2786171.png)

![N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2786177.png)
![7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2786178.png)
![2-Methyl-6-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2786179.png)
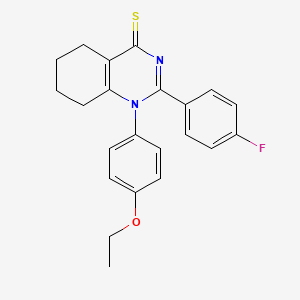
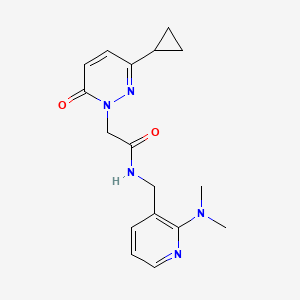
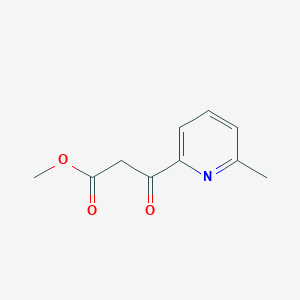
![1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2786186.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-4-ethoxybenzamide](/img/structure/B2786187.png)

![Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B2786189.png)
![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dithiolane]-3-carboxylic acid](/img/structure/B2786191.png)